molecular formula C28H23Cl2NO4 B2604311 2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid CAS No. 2287263-02-7

2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Cat. No. B2604311
CAS RN: 2287263-02-7
M. Wt: 508.4
InChI Key: NKTQKINMCVVADK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups and structural elements . It contains a dichlorophenyl group, which is a phenyl group (a ring of six carbon atoms, akin to benzene) with two chlorine atoms attached . It also includes a bicyclo[1.1.1]pentanyl group, which is a type of cycloalkane - a molecule made up of carbon atoms arranged in a ring . The compound also contains a fluoren-9-ylmethoxycarbonylamino group, which suggests the presence of a fluorene moiety (a type of polycyclic aromatic hydrocarbon), a methoxy group (an oxygen atom bonded to a carbon atom), a carbonyl group (a carbon atom double-bonded to an oxygen atom), and an amino group (a nitrogen atom bonded to one or more hydrogen atoms).


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or structural element. For example, the dichlorophenyl group could be introduced via electrophilic aromatic substitution, a common reaction in organic chemistry . The bicyclo[1.1.1]pentanyl group might be formed through a cyclization reaction . Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s difficult to provide a more detailed analysis.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the variety of functional groups and structural elements present. The dichlorophenyl and fluoren-9-ylmethoxycarbonylamino groups would likely contribute significant aromatic character to the molecule, while the bicyclo[1.1.1]pentanyl group would introduce a degree of strain due to its small ring size .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the dichlorophenyl group might undergo further electrophilic aromatic substitution reactions, while the amino group could participate in reactions typical of amines, such as acid-base reactions or nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the dichlorophenyl and fluoren-9-ylmethoxycarbonylamino groups might increase the compound’s hydrophobicity, while the amino group could allow for hydrogen bonding .

properties

IUPAC Name

2-[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl2NO4/c29-22-11-5-10-21(23(22)30)27-13-28(14-27,15-27)24(25(32)33)31-26(34)35-12-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,20,24H,12-15H2,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTQKINMCVVADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=C(C(=CC=C6)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137944732

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